molecular formula C46H52N5O8P B12404235 DMT-dC(bz) Phosphoramidite-13C9,15N3

DMT-dC(bz) Phosphoramidite-13C9,15N3

Cat. No.: B12404235
M. Wt: 845.8 g/mol
InChI Key: PGTNFMKLGRFZDX-QXORKOLASA-N
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Description

DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is a stable isotope-labeled building block used in solid-phase DNA synthesis. Its structure includes a dimethoxytrityl (DMT) protecting group at the 5′-OH position, a benzoyl (bz) group protecting the exocyclic amine of deoxycytidine, and isotopic enrichment with nine ¹³C atoms and three ¹⁵N atoms. This dual labeling enables precise tracking of DNA dynamics via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . The compound is synthesized through a multi-step process involving silylation, nucleosidation, and phosphoramidite modification, achieving yields of ~77% under optimized conditions . Its primary application lies in studying nucleic acid structure, folding, and interactions at atomic resolution, particularly in time-resolved experiments .

Properties

Molecular Formula

C46H52N5O8P

Molecular Weight

845.8 g/mol

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl](15N)benzamide

InChI

InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1/i26+1,28+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,48+1,49+1,50+1

InChI Key

PGTNFMKLGRFZDX-QXORKOLASA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13CH][13C](=[15N][13C]5=O)[15NH]C(=O)C6=CC=CC=C6

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Selection of Isotope-Enriched Starting Materials

  • 13C-Labeled Sugars : The deoxyribose moiety is synthesized from 13C-enriched glucose, ensuring uniform labeling at all nine carbon positions.
  • 15N-Labeled Nucleobases : Cytosine is derived from 15N-enriched urea or ammonium chloride, introducing isotopic labels at the N1, N3, and exocyclic amine positions.

Modified Reaction Conditions

Isotopic precursors often exhibit altered reactivity due to kinetic isotope effects. For example:

  • Slower Deprotection Rates : The cleavage of benzoyl groups from 15N-labeled cytosine requires extended reaction times (24–48 hours vs. 12 hours for unlabeled analogs) to avoid incomplete deprotection.
  • Optimized Phosphitylation : 13C-enriched deoxyribose necessitates higher equivalents of phosphitylating agent (1.2–1.5 eq) to compensate for reduced nucleophilicity.

Purification and Analysis

Isotopologs are separated using reverse-phase HPLC with mass-triggered fraction collection. LC-MS confirms isotopic enrichment (>99% 13C and 15N) and identifies impurities such as 12C/14N contaminants.

Mechanochemical Synthesis for Solvent-Free Coupling

Recent advances employ mechanochemistry to minimize solvent use and improve reaction efficiency. A validated protocol involves:

Reaction Setup

  • Reagents : DMT-dC(bz) Phosphoramidite-13C9,15N3 (1.5 eq), Ac-dA(Bz) (1 eq), 4,5-dicyanoimidazole (DCI, 2.5 eq), and ionic liquid additives (e.g., [C6mim][NTf2]).
  • Equipment : Retsch MM400 mixer mill with 5 mm steel ball bearings, operating at 25 Hz for 1 hour.

Optimization Parameters

Parameter Optimal Value Effect on Yield
Milling Time 60 minutes Maximizes conversion (85%)
Ionic Liquid Additive [C6mim][NTf2] (3 eq) Enhances reagent mobility
Solvent (if used) Anhydrous MeCN (5 eq) Reduces side reactions

This method achieves 80–85% conversion to the dinucleoside phosphite product, comparable to traditional solution-phase synthesis but with reduced solvent waste.

Challenges in Scale-Up and Industrial Production

Isotopic Purity Maintenance

  • Moisture Sensitivity : Even trace water (0.76% w/w in reactants) hydrolyzes phosphoramidites to H-phosphonates, necessitating rigorous drying (co-evaporation with toluene/pyridine).
  • Cost of Isotopes : 13C and 15N precursors are 10–20× costlier than natural abundance analogs, incentivizing closed-loop synthesis.

Regulatory Considerations

  • GMP Compliance : Facilities must avoid cross-contamination between labeled and unlabeled batches, requiring dedicated reaction vessels.
  • Analytical Validation : Each batch requires 13C NMR (125 MHz) and high-resolution MS to confirm isotopic distribution.

Comparative Analysis of Labeling Techniques

Method Advantages Limitations
Mechanochemical Solvent-free, high yield (85%) Requires specialized equipment
Solution-Phase Scalable (>100 g batches) High solvent consumption
Enzymatic Mild conditions (pH 7–8) Low isotopic incorporation (≤70%)

While mechanochemical methods are environmentally favorable, solution-phase synthesis remains dominant for large-scale production due to established infrastructure.

Chemical Reactions Analysis

Coupling Reaction

The compound’s phosphoramidite group enables efficient coupling during oligonucleotide synthesis:

  • Mechanism : Reacts with activated nucleophiles (e.g., hydroxyl groups of growing oligonucleotide chains) to form phosphodiester bonds. This is facilitated by the diisopropylphosphoramidite group, which acts as a leaving group during activation .

  • Optimal Conditions :

    • High concentration of reagents

    • Controlled temperature and solvent systems

    • Use of catalysts to stabilize reactive intermediates.

FactorImpact on Coupling Efficiency
ConcentrationHigher concentration improves yield
TemperatureOptimal range for activation (typically 25–30°C)
SolventChloroform or DMSO for solubility

Deprotection Reaction

After oligonucleotide assembly, protective groups are removed via:

  • Ammonia treatment : Cleavage of the DMT group (5'-hydroxyl protection) and benzoyl group (exocyclic amine protection) .

  • Conditions :

    • Standard : 8 hours at 55°C or 24 hours at room temperature in concentrated ammonia .

    • Purpose : Liberates the native hydroxyl and amine groups for downstream applications.

Stability and Storage

  • Solubility : Dissolves well in chloroform and DMSO , with limited solubility in methanol.

  • Storage : Requires refrigeration at 2–8°C under inert atmosphere (e.g., nitrogen) to prevent degradation .

Analytical Characterization

MethodPurposeSource
HPLC Purity assessment (≥99%)
Mass Spectrometry Confirm isotopic composition (13C9, 15N3)

Scientific Research Applications

Nucleic Acid Synthesis

Overview : DMT-dC(bz) Phosphoramidite-13C9,15N3 is predominantly utilized in the synthesis of oligonucleotides. The incorporation of stable isotopes allows for the tracking and analysis of nucleic acid interactions and structures.

Key Benefits :

  • Enhanced Detection : The isotopic labeling improves detection capabilities in mass spectrometry and NMR spectroscopy, facilitating the study of nucleic acid conformation and dynamics.
  • Quantitative Analysis : It enables precise quantification of nucleic acids in complex biological samples, making it invaluable for research in genomics and proteomics.

Mass Spectrometry Applications

Stable Isotope Standards : The use of this compound as a stable isotope standard in mass spectrometry allows for improved accuracy in quantitative measurements. It serves as an internal standard to correct for variations in sample preparation and instrument performance.

Case Studies :

  • Clinical Analysis : In clinical settings, the compound has been employed to enhance the reliability of assays measuring nucleic acid levels, aiding in diagnostics and therapeutic monitoring .
  • Research Studies : Various studies have demonstrated its effectiveness in elucidating metabolic pathways involving nucleic acids by tracking isotopically labeled substrates .

Structural Biology

NMR Spectroscopy : The incorporation of this compound into oligonucleotides allows researchers to utilize NMR spectroscopy to investigate the three-dimensional structures of nucleic acids. The presence of heavy isotopes provides distinct spectral signatures that facilitate structural determination.

Biochemical Research

Enzyme Kinetics and Mechanisms : This phosphoramidite is used to study enzyme kinetics involving DNA polymerases and other nucleic acid-modifying enzymes. By tracking the incorporation of labeled nucleotides, researchers can gain insights into enzyme mechanisms and substrate specificity.

Therapeutic Applications

Antisense Oligonucleotides : this compound is also being explored for use in antisense oligonucleotide therapies. The stable isotopes help monitor the pharmacokinetics and biodistribution of these therapeutic agents within biological systems.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Nucleic Acid SynthesisSynthesis of oligonucleotides with enhanced detection capabilitiesImproved quantification
Mass SpectrometryUse as a stable isotope standard for accurate measurementsEnhanced reliability
Structural BiologyInvestigation of nucleic acid structures using NMR spectroscopyDistinct spectral signatures
Biochemical ResearchStudy of enzyme kinetics involving nucleic acidsInsights into enzyme mechanisms
Therapeutic ApplicationsDevelopment of antisense oligonucleotide therapiesMonitoring pharmacokinetics

Mechanism of Action

The mechanism of action of DMT-dC(bz) Phosphoramidite-13C9,15N3 involves its incorporation into DNA during synthesis. The labeled isotopes allow for the tracking and quantification of DNA molecules in various experimental setups. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopic Labeling and Positional Specificity

DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is distinguished by its dual isotopic enrichment (¹³C and ¹⁵N), which enhances sensitivity in multi-dimensional NMR and tandem MS analyses. For example:

  • 5′-DMT-N₄-Ac-6-¹³C-dC : Single ¹³C label at position 6; used for site-specific dynamics but lacks ¹⁵N for cross-validation .

Protecting Group Compatibility

The benzoyl (bz) group in DMT-dC(bz)-¹³C₉,¹⁵N₃ offers superior stability during solid-phase synthesis compared to acetyl (Ac) or isobutyryl (iBu) groups in analogous compounds. For instance:

  • Acetyl (Ac) : Used in 5′-DMT-N₄-Ac-6-¹³C-dC but requires harsher deprotection conditions (e.g., concentrated ammonia), risking backbone cleavage .
  • Isobutyryl (iBu) : Found in 5′-DMT-N₂-iBu-8-¹³C-dG; less stable than benzoyl under prolonged synthesis cycles .

Data Tables

Table 1: Comparative Analysis of Isotope-Labeled Phosphoramidites

Compound Isotopic Labels Protecting Group Synthesis Yield Key Application Reference
DMT-dC(bz)-¹³C₉,¹⁵N₃ ¹³C₉, ¹⁵N₃ Benzoyl (bz) 77% DNA dynamics, NMR/MS
5′-DMT-N₄-Ac-6-¹³C-dC ¹³C₁ Acetyl (Ac) 70% Site-specific labeling
5′-DMT-N₂-iBu-8-¹³C-dG ¹³C₁ Isobutyryl (iBu) 68% Functional dynamics
DMT-dOxo-amidite None None 72% Thermodynamic studies

Table 2: Analytical Performance Metrics

Method Target Compound Sensitivity Enhancement Key Advantage
LC-ESI-MS DMT-dC(bz)-¹³C₉,¹⁵N₃ 10-fold vs. non-labeled Dual isotope cross-validation
GC/MS [¹³C,¹⁵N₃]FapyGua 5-fold vs. single-label Accurate lesion quantification

Stability and Practical Considerations

DMT-dC(bz)-¹³C₉,¹⁵N₃ exhibits hydrolysis sensitivity due to its unprotected phosphoramidite moiety. Mechanochemical synthesis attempts revealed degradation to H-phosphonates (~20%) without liquid-assisted grinding (e.g., 5 eq. MeCN) . In contrast, solution-phase synthesis in anhydrous DCM under N₂ atmosphere minimizes hydrolysis, achieving >90% coupling efficiency .

Q & A

Basic Research Questions

Q. How is DMT-dC(bz) Phosphoramidite-13C9,15N3 synthesized, and what are the critical steps ensuring isotopic purity?

  • Methodological Answer : Synthesis involves introducing stable isotopes (13C and 15N) at specific positions during nucleoside preparation. Critical steps include:

  • Isotopic incorporation : Precise control of reaction conditions (e.g., pH, temperature) to ensure uniform labeling, verified via high-resolution mass spectrometry (HRMS) and 31P NMR .
  • Phosphoramidite activation : Use of anhydrous solvents and controlled coupling times to minimize hydrolysis.
  • Purification : HPLC with UV detection at 260 nm to isolate the desired product and confirm >98% purity .

Q. What are the standard protocols for incorporating this compound into solid-phase DNA synthesis?

  • Methodological Answer :

  • Coupling step : Use a 0.02 M iodine oxidizer to stabilize the phosphite triester intermediate, with coupling times adjusted to 30–60 seconds for optimal efficiency .
  • Deprotection : Sequential removal of the DMT group using trichloroacetic acid (TCA) and cleavage of the benzoyl (Bz) protecting group with ammonium hydroxide post-synthesis .
  • Quality control : MALDI-TOF MS to verify sequence integrity and isotopic enrichment .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :

  • Storage : -20°C in anhydrous acetonitrile or DMSO to prevent hydrolysis. Lyophilized powder is stable for 3 years at -20°C .
  • Handling : Use glove boxes with <1% humidity to avoid moisture-induced degradation during synthesis .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using isotope-labeled phosphoramidites in error-prone DNA synthesis?

  • Methodological Answer :

  • Reduced coupling time : Shorten standard coupling times by 50% to introduce controlled errors, as demonstrated in mutagenesis studies .
  • Oxidizer concentration : Lower iodine concentration (0.02 M) minimizes side reactions while maintaining oxidation efficiency .
  • Validation : Next-generation sequencing (NGS) to quantify error rates and confirm isotopic label retention .

Q. What strategies address discrepancies in isotopic labeling efficiency between different nucleobases?

  • Methodological Answer :

  • Stepwise analysis : Use LC-MS/MS to quantify 13C9 and 15N3 incorporation at each synthesis cycle, adjusting coupling conditions (e.g., activator concentration) for underperforming bases .
  • Internal standards : Co-synthesize unlabeled strands as controls to normalize isotopic enrichment data .

Q. How do researchers validate the integrity of isotope-labeled DNA strands synthesized with this compound?

  • Methodological Answer :

  • Multi-modal characterization :
  • HPLC : Compare retention times with unlabeled counterparts to detect impurities (e.g., failure sequences) .
  • NMR : 1H-13C HSQC spectra to confirm site-specific labeling and monitor backbone conformation .
  • MALDI-TOF/ESI-MS : Detect mass shifts (Δm/z = +12 for 13C9/15N3) to verify isotopic enrichment .

Q. What are the challenges in using this compound for studying DNA dynamics via NMR?

  • Methodological Answer :

  • Spectral overlap : Use selective 13C/15N labeling at specific positions (e.g., cytosine C5) to simplify relaxation measurements in G-quadruplex studies .
  • Relaxation analysis : Employ TROSY (Transverse Relaxation-Optimized Spectroscopy) to mitigate line broadening in large DNA constructs (>50 nt) .

Q. How to design internal standards using this compound for quantifying DNA methylation via LC-MS/MS?

  • Methodological Answer :

  • Biosynthesis : Generate [15N3]dCyt by enzymatic digestion of DNA synthesized with this compound, ensuring >99% isotopic purity .
  • Spike-in calibration : Add known quantities of [15N3]dCyt to hydrolyzed DNA samples, using a standard curve (0.1–100 ng/mL) to correct for matrix effects .
  • Data validation : Calculate % methylation as (MdCyt peak area / [MdCyt + dCyt] peak area) × 100, with <3% CV achieved via triplicate runs .

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